molecular formula C6H9BrO3 B008586 Methyl 4-bromo-3-oxopentanoate CAS No. 105983-77-5

Methyl 4-bromo-3-oxopentanoate

Cat. No.: B008586
CAS No.: 105983-77-5
M. Wt: 209.04 g/mol
InChI Key: HCBQTGAZENNMLM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-oxopentanoate: is an organic compound with the molecular formula C6H9BrO3. It is a brominated ester, often used as an intermediate in organic synthesis. This compound is known for its versatility in various chemical reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3-oxopentanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-oxopentanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-oxopentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products:

    Substitution: Depending on the nucleophile, products can include methyl 4-hydroxy-3-oxopentanoate or methyl 4-amino-3-oxopentanoate.

    Reduction: Methyl 4-bromo-3-hydroxypentanoate.

    Oxidation: Methyl 4-bromo-3-oxopentanoic acid.

Scientific Research Applications

Methyl 4-bromo-3-oxopentanoate is widely used in scientific research due to its reactivity and versatility. Some applications include:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is a precursor in the synthesis of antiviral and antibacterial agents.

    Industry: this compound is used in the production of herbicides and insecticides.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-oxopentanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The carbonyl group (C=O) can participate in various reactions, including reductions and oxidations, due to its electrophilic nature. These properties allow the compound to interact with different molecular targets and pathways, facilitating its use in diverse chemical transformations.

Comparison with Similar Compounds

Methyl 4-bromo-3-oxopentanoate can be compared with other similar compounds, such as:

    Methyl 3-bromo-4-oxopentanoate: Similar in structure but with the bromine atom at a different position, leading to different reactivity and applications.

    Methyl 4-chloro-3-oxopentanoate: The chlorine atom provides different reactivity compared to bromine, affecting the compound’s behavior in chemical reactions.

    Methyl 4-fluoro-3-oxopentanoate: The fluorine atom’s high electronegativity influences the compound’s reactivity and stability.

Uniqueness: this compound is unique due to the presence of the bromine atom, which is a good leaving group, enhancing its reactivity in substitution reactions. This property makes it a valuable intermediate in the synthesis of various organic compounds.

Properties

IUPAC Name

methyl 4-bromo-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBQTGAZENNMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431178
Record name METHYL 4-BROMO-3-OXOPENTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105983-77-5
Record name Methyl 4-bromo-3-oxopentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105983-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 4-BROMO-3-OXOPENTANOATE
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URL https://comptox.epa.gov/dashboard/DTXSID00431178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanoic acid, 4-bromo-3-oxo-, methyl ester
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Synthesis routes and methods I

Procedure details

Methyl 3-oxopentanoate (1 g, 7.68 mmol) was dissolved in chloroform (30 mL). Bromine (0.4 mL, 7.80 mmol) was added under ice-cooling and the mixture was stirred for 40 minutes. The reaction solution was washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resulting compound was used for the next reaction without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, a solution of bromine (8.61 mL, 167 mmol) in chloroform (20 mL, 200 mmol) was added dropwise over a period of 2 h to a solution of 3-oxopentanoic acid, methyl ester (Aldrich, 21.0 mL, 167 mmol) in chloroform (147 mL, 1840 mmol), at 0° C. (ice bath). The reaction mixture was stirred for 30 min at 0° C. and then allowed to stand at room temperature overnight. While stirring, a stream of air was bubbled through the solution for 1 hour. After drying over sodium sulfate, the solvent was evaporated under reduced pressure leaving the desired compound.
Quantity
8.61 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
147 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a cooled (0° C.) solution of methyl 3-oxopentanoate (9.62 mL, 76.8 mmoles, Acros) in carbon tetrachloride (60 mL) is added dropwise over a period of 45 minutes a solution of bromine (3.96 mL, 76.8 mmoles) in carbon tetrachloride (10 mL). After 30 minutes, let stir at room temperature for one hour. Bubbled N2 through reaction mixture for twenty minutes. Concentrated to yield the title compound as a brown oil. MS (EI) 208, 210 (M)+, Br pattern.
Quantity
9.62 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.96 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of bromine (28.3 g, 0.177 mol) in chloroform (30 mL) was added dropwise over 2 h to a solution of methyl propionylacetate (23.5 g, 0.177 mol) in chloroform (155 mL) at 0-5° C. The mixture was stirred for 30 min, and the cooling bath was removed. The mixture was stirred for 18 h, and ice water (200 mL) was added. The organic layer was collected and washed with cold water (2×200 mL), 10% aqueous sodium thiosulfate (2×200 mL) and brine (200 mL). The filtered solution was dried (Na2SO4) and concentrated to 36.5 g of the title compound as a clear liquid.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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